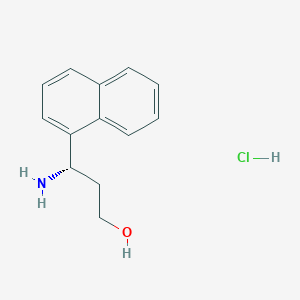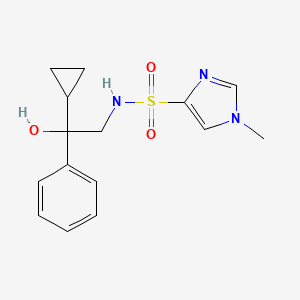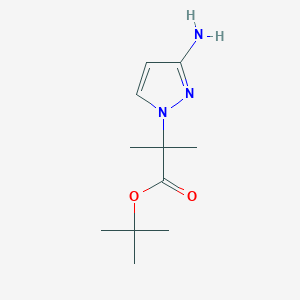![molecular formula C11H13NO3S B2963468 2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid CAS No. 338793-80-9](/img/structure/B2963468.png)
2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid is an organic compound with the molecular formula C11H13NO3S It is characterized by the presence of a benzylcarbamoyl group attached to a sulfanylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid typically involves the reaction of benzyl isocyanate with a suitable thiol-containing acetic acid derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include benzyl isocyanate, thiol-containing acetic acid derivatives, and appropriate solvents such as dichloromethane or ethanol. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the product using techniques like recrystallization or chromatography to achieve high purity levels suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzylcarbamoyl moiety can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the sulfanyl group may participate in redox reactions or covalent bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Phenylcarbamoyl)methyl]sulfanyl}acetic acid
- 2-{[(Methylcarbamoyl)methyl]sulfanyl}acetic acid
- 2-{[(Ethylcarbamoyl)methyl]sulfanyl}acetic acid
Uniqueness
2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic regions of target proteins. Additionally, the benzyl group may influence the compound’s reactivity and stability compared to other similar compounds.
Propiedades
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(7-16-8-11(14)15)12-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAKOXVBJAJEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(prop-2-en-1-yl)-5-(prop-2-en-1-ylsulfanyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2963390.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2963398.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2963399.png)

![N-cyclododecyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2963402.png)


![4-[(2R)-Oxiran-2-yl]oxane](/img/structure/B2963406.png)

